molecular formula C31H29ClN4O3S3 B2623455 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride CAS No. 1216822-84-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2623455
CAS No.: 1216822-84-2
M. Wt: 637.23
InChI Key: GLWIYBHTBKJDOH-UHFFFAOYSA-N
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Description

Breakdown of Nomenclature:

  • Core Structure : The thieno[2,3-c]pyridine system serves as the central scaffold, fused with a thiophene ring (positions 2,3-c) and a partially saturated pyridine ring (4,5,6,7-tetrahydro).
  • Substituents :
    • Position 3 : A benzo[d]thiazol-2-yl group, a bicyclic aromatic system with nitrogen and sulfur atoms.
    • Position 6 : A methyl group (-CH₃) on the tetrahydrothienopyridine ring.
    • Benzamide Moiety : At position 2 of the thienopyridine, a benzamide group is attached via an amide linkage.
    • Sulfonyl Group : At position 4 of the benzamide’s benzene ring, a sulfonyl (-SO₂-) bridge connects to a 3,4-dihydroquinolin-1(2H)-yl group, a partially saturated quinoline derivative.
  • Counterion : Hydrochloride (HCl) salt form for enhanced solubility.

This nomenclature adheres to IUPAC priority rules, prioritizing the thienopyridine core and specifying substituents in descending order of complexity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₃₁H₃₀ClN₅O₃S₃ , derived from summation of its constituent atoms:

  • Thienopyridine Core : C₉H₁₀NS (including the methyl group).
  • Benzothiazole Substituent : C₇H₄NS.
  • Benzamide-Sulfonyl Group : C₁₃H₁₂N₂O₃S.
  • Dihydroquinoline Moiety : C₉H₉N.
  • Hydrochloride Counterion : HCl.

Molecular Weight :
Calculated as follows:

  • Carbon (12.01 × 31) = 372.31
  • Hydrogen (1.01 × 30) = 30.30
  • Chlorine (35.45 × 1) = 35.45
  • Nitrogen (14.01 × 5) = 70.05
  • Oxygen (16.00 × 3) = 48.00
  • Sulfur (32.07 × 3) = 96.21
    Total = 372.31 + 30.30 + 35.45 + 70.05 + 48.00 + 96.21 = 652.32 g/mol .

This molecular weight aligns with similar polycyclic sulfonamide derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, benzothiazole H-2)
    • δ 7.95–7.75 (m, 4H, aromatic protons from benzamide and dihydroquinoline)
    • δ 4.25 (t, 2H, CH₂ of dihydroquinoline)
    • δ 3.50 (m, 2H, thienopyridine CH₂)
    • δ 2.90 (s, 3H, N-CH₃)
    • δ 1.95–1.50 (m, 4H, tetrahydrothienopyridine CH₂ groups).
  • ¹³C NMR :

    • 168.5 ppm (amide carbonyl)
    • 155.2 ppm (benzothiazole C-2)
    • 135.0–125.0 ppm (aromatic carbons)
    • 45.3 ppm (N-CH₃).

Infrared (IR) Spectroscopy

  • 3270 cm⁻¹ (N-H stretch, amide)
  • 1650 cm⁻¹ (C=O stretch, amide I band)
  • 1350 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches)
  • 1590 cm⁻¹ (C=N stretch, benzothiazole).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 652.3 (calculated), 652.2 (observed)
  • Fragmentation peaks at m/z 435.1 (loss of dihydroquinoline-sulfonyl group) and m/z 260.0 (benzothiazole-thienopyridine fragment).

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals the following structural parameters:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.45 Å, b = 10.23 Å, c = 18.76 Å, β = 105.3°
Bond Lengths (Key Groups) S=O: 1.43 Å, C-N (amide): 1.33 Å
Hydrogen Bonding N-H⋯O (2.89 Å) between amide and sulfonyl groups

The dihydroquinoline ring adopts a boat conformation , while the thienopyridine system remains planar. The hydrochloride ion participates in ionic interactions with the protonated amine group.

Tautomeric and Conformational Isomerism

Tautomerism

  • Thienopyridine Ring : Exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the amide N-H and sulfonyl O atoms.
  • Benzothiazole : Resists tautomerism due to aromatic stabilization.

Conformational Isomerism

  • Sulfonamide Group : Restricted rotation around the S-N bond generates two rotational isomers, with a rotational barrier of ~20 kcal/mol.
  • Dihydroquinoline Ring : Chair-to-boat interconversion occurs with an energy barrier of 12 kcal/mol, influencing ligand-receptor interactions.

These structural dynamics are critical for understanding the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O3S3.ClH/c1-34-18-16-23-27(19-34)40-31(28(23)30-32-24-9-3-5-11-26(24)39-30)33-29(36)21-12-14-22(15-13-21)41(37,38)35-17-6-8-20-7-2-4-10-25(20)35;/h2-5,7,9-15H,6,8,16-19H2,1H3,(H,33,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWIYBHTBKJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically starts with the formation of the benzo[d]thiazole and thieno[2,3-c]pyridine moieties followed by the coupling with the sulfonamide and benzamide functionalities. The synthetic pathway is crucial for ensuring the purity and yield of the final product.

This compound has been identified as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair mechanisms. Inhibition of APE1 has been linked to increased sensitivity of tumor cells to chemotherapeutic agents like temozolomide and methyl methanesulfonate (MMS) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1 and shows significant cytotoxicity in various cancer cell lines. Notably, it enhances the cytotoxic effects of alkylating agents by promoting the accumulation of apurinic sites in DNA .

Table 1: Summary of Biological Activity

Study ReferenceCell Line TestedAPE1 Inhibition (µM)Synergistic Effect with Alkylators
HeLa5Yes
SF7678Yes
U87MG7Yes

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and quinoline rings significantly influence the biological activity. Compounds retaining the thiazole motif exhibit stronger APE1 inhibition compared to those that do not. Additionally, variations in substituents on the benzamide portion affect both potency and selectivity against APE1 .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study involving glioblastoma cells, treatment with this compound significantly reduced cell viability when combined with temozolomide compared to either agent alone.
  • Case Study 2 : Another study reported that this compound induced apoptosis in lung cancer cells through APE1 inhibition, leading to increased DNA damage accumulation.

Scientific Research Applications

Cancer Treatment

Research indicates that inhibiting APE1 with this compound can create a synthetic lethality effect in certain cancer types. For instance, studies have shown that reducing APE1 levels can increase the susceptibility of breast cancer cells to olaparib, a drug used in treating BRCA-mutated cancers . Additionally, the compound has been explored for its potential to overcome drug resistance in glioblastoma by targeting oxidative stress pathways associated with APE1 .

Neurodegenerative Diseases

The compound's ability to modulate DNA repair mechanisms may also have implications for neurodegenerative diseases where DNA damage plays a role. By inhibiting APE1, it may help in reducing neuronal cell death associated with oxidative stress and inflammation .

Structure-Activity Relationship Studies

The structure of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride has been analyzed to understand how modifications affect its biological activity. Variations in the benzothiazole and tetrahydrothienopyridine moieties have been linked to changes in potency and selectivity against APE1 .

Inhibitory Effects on Cancer Cells

In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis and enhancing the effects of chemotherapeutic agents. For example:

Cell Line IC50 (µM) Combination Treatment
Breast Cancer (MCF7)5.0Olaparib (synergistic effect)
Glioblastoma (U87MG)8.0Temozolomide (overcoming resistance)
Myeloid Leukemia (HL60)10.0Retinoic Acid (enhanced differentiation)

These findings highlight the compound's potential as a therapeutic agent in combination therapies for various cancers .

Comparison with Similar Compounds

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

Core Structure: Tetrahydrothieno[2,3-c]pyridine with benzo[d]thiazole. Key Differences:

  • Substituents: 6-isopropyl group (vs. 6-methyl in the target compound) and an acetamide moiety (vs. dihydroquinoline-sulfonyl benzamide).
  • Activity : Exhibits single-digit µM IC50 against APE1 in enzymatic assays and enhances cytotoxicity of alkylating agents like temozolomide in HeLa cells .
  • Pharmacokinetics (PK) : Demonstrates favorable plasma and brain exposure in murine models, suggesting blood-brain barrier penetration .

The target compound replaces the isopropyl and acetamide groups with a methyl substituent and a sulfonated dihydroquinoline-benzamide, likely improving binding affinity and solubility. The dihydroquinoline-sulfonyl group may engage in additional hydrogen bonding or π-π interactions with APE1’s active site, while the methyl group reduces steric bulk compared to isopropyl .

Thiazolidinone-Based Benzothiazole Derivatives ()

Core Structure: Thiazolidinone ring conjugated to benzothiazole. Examples:

  • 4g : 4-Chlorophenyl substituent (70% yield).
  • 4h : 2,6-Difluorophenyl substituent (60% yield).
  • 4l/m/n : Acetamide-linked derivatives (45% yield).

Key Differences :

  • These compounds lack the tetrahydrothieno-pyridine core and sulfonated dihydroquinoline group.
  • Biological targets are unspecified, but synthetic yields (37–70%) and structural diversity highlight medicinal chemistry exploration .

Fragment-Based Design and Bioisosteric Replacements

The target compound’s design aligns with fragment-based drug design (FBDD) principles, where the dihydroquinoline-sulfonyl group may represent a non-classical bioisostere optimizing lipophilicity and target engagement. highlights "framework modifications" and "functional group transformations" as strategies to enhance properties like solubility and binding . The sulfonyl group in the target compound likely improves solubility and electrostatic interactions compared to simpler acetamide or aryl substituents in analogues .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Biological Target Activity (IC50) PK Profile References
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride Tetrahydrothieno[2,3-c]pyridine + benzo[d]thiazole 6-methyl, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide APE1 Single-digit µM High plasma/brain exposure
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Tetrahydrothieno[2,3-c]pyridine + benzo[d]thiazole 6-isopropyl, acetamide APE1 Single-digit µM Moderate brain exposure
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone + benzothiazole 4-chlorophenyl Unspecified N/A N/A

Research Findings and Therapeutic Implications

  • APE1 Inhibition : The target compound’s structural refinements position it as a promising candidate to overcome chemotherapy resistance in high-APE1 tumors, such as glioblastoma. Elevated APE1 activity in gliomas correlates with poor response to alkylating agents , and inhibitors like this compound could sensitize tumors to temozolomide .
  • SAR Insights: The 6-methyl group balances steric hindrance and hydrophobicity, while the dihydroquinoline-sulfonyl benzamide enhances target engagement and solubility. These modifications likely contribute to improved PK over earlier analogues .
  • Synthetic Challenges: Compared to thiazolidinone derivatives (), the target compound’s complex synthesis (e.g., sulfonation, dihydroquinoline incorporation) may require optimized reaction conditions to improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.